4-Bromothiazole-5-sulfinic acid

Catalog No.
S13467575
CAS No.
M.F
C3H2BrNO2S2
M. Wt
228.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiazole-5-sulfinic acid

Product Name

4-Bromothiazole-5-sulfinic acid

IUPAC Name

4-bromo-1,3-thiazole-5-sulfinic acid

Molecular Formula

C3H2BrNO2S2

Molecular Weight

228.1 g/mol

InChI

InChI=1S/C3H2BrNO2S2/c4-2-3(9(6)7)8-1-5-2/h1H,(H,6,7)

InChI Key

ADSWSKUIQANCFA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)S(=O)O)Br

4-Bromothiazole-5-sulfinic acid is a heterocyclic organic compound characterized by a thiazole ring with a bromine atom at the 4-position and a sulfinic acid group at the 5-position. Its molecular formula is C3H2BrNO2SC_3H_2BrNO_2S, and it has a molecular weight of approximately 228.1 g/mol. This compound is part of the thiazole family, which is renowned for its diverse biological activities and applications in medicinal chemistry and material science.

The presence of the bromine atom enhances the compound's reactivity, while the sulfinic acid group contributes to its potential biological effects, making it a subject of interest in various research fields, including pharmacology and synthetic chemistry.

  • Oxidation: This process converts the sulfinic acid group into sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide.
  • Reduction: The compound can be reduced to form thiazole derivatives with lower oxidation states, typically using metal hydrides like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common nucleophiles include amines and thiols under basic conditions.

Major Products Formed

  • From Oxidation: 4-Bromothiazole-5-sulfonic acid.
  • From Reduction: 4-Bromothiazole-5-thiol.
  • From Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Research indicates that 4-Bromothiazole-5-sulfinic acid exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Its interactions with enzymes and receptors involved in oxidative stress and inflammation suggest potential applications in treating inflammatory diseases and certain types of cancer. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis further underscores its therapeutic potential .

The synthesis of 4-Bromothiazole-5-sulfinic acid typically involves several methods:

  • Direct Bromination: The reaction of thiazole derivatives with bromine or brominating agents under controlled conditions.
  • Sulfonation: The introduction of the sulfinic acid group can be achieved through the reaction of thiazole with sulfur dioxide in the presence of an oxidizing agent.
  • Industrial Production: Large-scale production often utilizes continuous flow reactors for efficient bromination and sulfonation processes, optimizing yield and purity through catalytic methods .

4-Bromothiazole-5-sulfinic acid finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals with anti-inflammatory and anticancer properties.
  • Agriculture: Investigated for its potential as an antimicrobial agent in crop protection.
  • Material Science: Used in producing dyes, biocides, and chemical reaction accelerators due to its unique chemical properties .

Studies on the interaction mechanisms of 4-Bromothiazole-5-sulfinic acid reveal its ability to bind to various molecular targets, including enzymes involved in metabolic pathways. This binding can inhibit enzyme activity, thereby affecting biochemical pathways critical for disease progression. The compound's interactions are being explored for their implications in drug development and therapeutic strategies targeting oxidative stress-related conditions .

Several compounds share structural similarities with 4-Bromothiazole-5-sulfinic acid, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
2-BromothiazoleLacks the sulfinic acid groupLess reactive due to absence of sulfinic functionality
Thiazole-5-sulfinic acidLacks the bromine atomDifferent reactivity profile affecting biological activity
5-BromothiazoleContains a bromine atom but different positioningVariations in reactivity due to structural differences
5-Bromo-1,3-thiazole-2-sulfonic acidSimilar structure but different functional groupsUnique due to both bromine and sulfonic groups influencing reactivity

The uniqueness of 4-Bromothiazole-5-sulfinic acid lies in its combination of both a bromine atom and a sulfinic acid group, which enhances its reactivity and biological activity compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

226.87103 g/mol

Monoisotopic Mass

226.87103 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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